3-(4-chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Profiling

Medicinal chemistry teams optimizing kinase selectivity need a reliable 4-chlorophenyl isomer for head-to-head SAR against dominant 2-chlorophenyl analogs. This 3-(4-chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine fills that gap, providing a critical 'para' comparator to address regioisomer-dependent potency shifts. * Halogen Position SAR: Enables direct parallel screening with 2-chlorophenyl isomers to map selectivity cliffs. * N,N-Dimethyl Motif: Lacks a hinge H-bond donor, offering a unique ATP-pocket complementarity reference. * Patent-Evasive Chemotype: Expands proprietary libraries without prior art entanglement.

Molecular Formula C15H15ClN4
Molecular Weight 286.76 g/mol
Cat. No. B5843424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine
Molecular FormulaC15H15ClN4
Molecular Weight286.76 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=NN2C(=C1)N(C)C)C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H15ClN4/c1-10-8-14(19(2)3)20-15(18-10)13(9-17-20)11-4-6-12(16)7-5-11/h4-9H,1-3H3
InChIKeyKIKSDFHWDFGJSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine: Core Scaffold & Identity


3-(4-Chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine (C15H15ClN4, MW ≈ 286.76 g/mol) is a fully synthetic, trisubstituted pyrazolo[1,5-a]pyrimidine featuring a 4-chlorophenyl ring at the C3 position and N,N-dimethyl along with a C5-methyl group on the fused heterocyclic core . The pyrazolo[1,5-a]pyrimidine scaffold is a recognized adenine bioisostere widely exploited in kinase inhibitor programs, particularly for cyclin‑dependent kinases (CDKs) and other serine/threonine kinases [1]. This compound’s substitution pattern distinguishes it from the more extensively patented 2‑chlorophenyl and 2‑fluoro‑phenyl analogs described in CDK-inhibitor patents [2].

Distinct 4‑chlorophenyl substitution for kinase SAR studies
Pyrazolo[1,5‑a]pyrimidine adenine bioisostere scaffold
Fully synthetic trisubstituted core for hit‑to‑lead exploration

Why Generic Substitution Fails


In‑class pyrazolo[1,5-a]pyrimidines cannot be treated as interchangeable building blocks because subtle positional or electronic variations on the phenyl ring profoundly alter kinase selectivity, cellular permeability, and metabolic stability. Patents exemplifying CDK‑inhibitory series consistently show that moving a chlorine from the 2‑ to the 4‑position, or replacing it with fluorine, yields divergent IC50 values and target profiles [1]. Furthermore, the 7‑N,N‑dimethylamino group introduces distinct basicity and hydrogen-bonding character compared to 7‑NH‑alkyl or 7‑NH‑aryl analogs, which directly impacts ATP‑binding pocket complementarity. Without experimental confirmation for this specific compound, relying on a 2‑chlorophenyl or 7‑NH‑series proxy for experimental design introduces a high risk of uncharacterized potency shifts and off‑target interactions [2].

Regioisomer
4‑Cl phenyl
2‑Cl phenyl
Risk
Chlorine positional shift may alter kinase IC₅₀ by >5‑fold; SAR from 2‑Cl series may not transfer
7‑Substitution
N,N‑dimethyl
NH‑aryl / NH‑alkyl
Risk
Loss of hinge‑region H‑bond donor and reduced basicity may shift kinase selectivity; potency data for dimethyl analog unavailable

Differentiation Evidence


Chlorine Positional Isomerism Effects

The 4‑chlorophenyl isomer exhibits a calculated topological polar surface area (tPSA) of approximately 33.6 Ų, compared to an estimated 33.6 Ų for the 2‑chlorophenyl isomer; the key differential parameter is the electronic distribution and dipole moment, which cannot be assumed equivalent without empirical measurement . In pyrazolo[1,5-a]pyrimidine scaffolds, repositioning a chlorine atom from ortho to para is known in the patent literature to alter CDK inhibitory potency, with certain examples showing >5‑fold difference in IC50 values when only the halogen position is varied [1]. No direct experimental comparison for this exact pair has been published.

Positional isomerism
Class‑level inference
tPSA ≈ 33.6 Ų
4‑Cl vs 2‑Cl: no direct IC₅₀ data; patent precedent suggests >5‑fold shift
Regioisomer identity critical for SAR reproducibility
Calculated descriptors; no experimental comparison published
Medicinal Chemistry Kinase Inhibitor Design Physicochemical Profiling

7-N,N-Dimethyl vs. 7-NH Substitution Patterns

The N,N‑dimethylamine at C7 confers a tertiary amine character (calculated pKa of the conjugate acid ≈ 2.5–3.5) that differs fundamentally from secondary amines (pKa conjugate acid ≈ 5–8) commonly found in CDK inhibitor leads . In the pyrazolo[1,5-a]pyrimidine CDK2/CDK7 inhibitor series, 7‑NH‑aryl derivatives have shown sub‑micromolar enzymatic IC50 values (e.g., 0.16–0.25 µM), whereas the effects of a 7‑N,N‑dimethyl motif on potency and selectivity remain uncharacterized [1]. This motif eliminates a hydrogen‑bond donor, potentially altering the hinge‑binding mode observed in crystal structures of 7‑NH analogs.

7‑Amine substitution
Class‑level inference
Tertiary amine, no H‑bond donor
vs. typical 7‑NH‑aryl: pKa ~5–8, IC₅₀ 0.16–0.25 µM (CDK2)
H‑bond donor removal may alter kinase selectivity
pKa estimated; potency not confirmed for this compound
Kinase Selectivity Structural Biology Medicinal Chemistry

Lipophilicity Differentiation Among Halogen Analogs

The 4‑chlorophenyl substitution gives a calculated logP (clogP) of approximately 3.2, intermediate between the 4‑fluorophenyl analog (clogP ≈ 2.6) and the 4‑bromophenyl analog (clogP ≈ 3.6) . In fragment‑to‑lead progression, a ΔclogP of 0.4–0.6 units can translate into meaningful differences in passive permeability and metabolic clearance, particularly for CNS‑excluded kinase targets where lipophilicity must be tightly controlled [1]. The 4‑Cl derivative thus offers a balanced hydrophobicity window that may reduce the rapid oxidative metabolism often seen with brominated aromatics while avoiding the metabolic defluorination risks of some fluoroaromatics.

Lipophilicity
Supporting evidence
clogP ≈ 3.2
Δ +0.6 vs 4‑F; Δ −0.4 vs 4‑Br
Intermediate hydrophobicity for ADME profiling
In silico estimate; no experimental logP available
Drug Metabolism Pharmacokinetics Lead Optimization

Target-Specific Bioactivity Data Gap

A systematic search of BindingDB, ChEMBL, PubMed, and Google Patents returned no quantitative enzymatic or cellular IC50/Ki data for 3-(4-chlorophenyl)-N,N,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine [1]. In contrast, structurally distinct pyrazolo[1,5-a]pyrimidines such as BS‑181 and compound 4k have published CDK inhibitory profiles (e.g., CDK7 IC50 21 nM; CDK2 IC50 880 nM) [2]. The absence of data is itself a differentiation metric: teams requiring literature‑supported targets should consider well‑characterized analogs, whereas those seeking a novel, unencumbered chemical entity for proprietary screening may assign higher value to this compound.

Target engagement data
Data to verify
No IC₅₀/Ki reported
Public databases return no enzymatic or cellular data
Blank‑slate profile: requires in‑house profiling
Contrasts with published CDK7 (21 nM) and CDK2 (880 nM) for BS‑181
Assay Development Screening Library Design Risk Assessment

Application Scenarios


Fragment-Based Drug Discovery

Teams conducting fragment‑based or high‑throughput screening against CDKs, Pim kinases, or CK2 can use this compound as a 3‑(4‑chlorophenyl)‑7‑dimethylamino‑pyrazolo[1,5-a]pyrimidine template. Its positioning fills a gap in the published SAR landscape, which predominantly features 2‑halophenyl or 7‑NH‑aryl analogs [1]. The intermediate lipophilicity (clogP ≈ 3.2) may offer an advantage over more lipophilic brominated analogs when optimizing for metabolic stability [2].

Regioisomeric SAR Selectivity Probe

For research groups elucidating the impact of halogen position on target binding, this 4‑chlorophenyl isomer serves as the critical ‘para’ comparator to the commercially available 2‑chlorophenyl isomer. Even in the absence of pre‑existing potency data, head‑to‑head parallel screening of the two isomers can reveal regioisomer‑dependent kinase selectivity, a key determinant in lead advancement [1]. Such studies explicitly address the risk of assuming that ortho and para chloroaryl substituents are functionally equivalent.

Scaffold-Hopping Reference Compound

The N,N‑dimethyl substitution at C7 provides a tertiary amine reference point distinct from secondary amine series. Incorporating this compound into a core‑hopping panel allows medicinal chemists to evaluate how the loss of a hydrogen‑bond donor at the hinge region affects potency and selectivity across a kinase panel, generating SAR that can differentiate the scaffold from imidazo[1,2‑b]pyridazine or pyrazolo[3,4‑d]pyrimidine alternatives [2].

Proprietary Screening Library Expansion

Pharmaceutical and biotechnology organizations seeking to bolster proprietary screening collections with novel, patent‑unencumbered chemotypes can procure this compound precisely because of its lack of extensive prior art. Its structural uniqueness relative to over‑explored 2‑chlorophenyl and 2‑fluoro‑phenyl series reduces the risk of intellectual property entanglement while providing a fresh starting point for hit‑to‑lead campaigns [1].

Application
Selection Property
Validation Focus
Kinase fragment‑based screening
Distinct 4‑Cl‑7‑NMe₂ scaffold
CDK/Pim/CK2 target engagement profiling
Regioisomer SAR probe
Para‑chloro vs. ortho‑chloro comparison
Head‑to‑head kinase selectivity panel
Scaffold‑hopping reference
Tertiary amine hinge‑binding motif
Kinase selectivity shift vs. 7‑NH series
Proprietary library expansion
Novel, patent‑unencumbered chemotype
Hit‑to‑lead SAR with reduced IP risk
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